molecular formula C13H18O3 B13670075 Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate

Cat. No.: B13670075
M. Wt: 222.28 g/mol
InChI Key: MPPABZPLCHMARE-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester characterized by a central hydroxyl-bearing carbon atom attached to a 2,6-dimethylphenyl group and an ethyl propanoate chain. Its molecular formula is C₁₃H₁₈O₃ (molar mass: 222.27 g/mol), derived by substituting the ketone group in its oxo analog (C₁₃H₁₆O₃, molar mass: 220.26 g/mol) with a hydroxyl group . The compound exhibits a specific optical rotation of [α]D²⁰ = −13.5 (c 0.28, CH₂Cl₂) and is synthesized via a catalytic enantioselective Reformatsky reaction, achieving 95% enantiomeric excess (ee) as confirmed by HPLC analysis .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O3/c1-4-16-12(15)8-11(14)13-9(2)6-5-7-10(13)3/h5-7,11,14H,4,8H2,1-3H3

InChI Key

MPPABZPLCHMARE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dimethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Aldol Addition Reactions

The compound participates in aldol additions with aromatic and aliphatic aldehydes, facilitated by MgI2_2⋅(Et2_2O)n_n as a promoter . The reaction proceeds via enolate formation, yielding β-hydroxy esters with extended carbon chains:

Aldehyde TypeProduct StructureYield (%)ee (%)
Aromatic (e.g., benzaldehyde)Ethyl 3-hydroxy-2-diazo-3-phenylpropionate8591
Aliphatic (e.g., pentanal)Ethyl 3-hydroxy-3-(pentyl)propanoate7887

Reaction optimization studies indicate that 1.0 equivalent of MgI2_2⋅(Et2_2O)n_n and 2.0 equivalents of DIPEA maximize both conversion and enantioselectivity .

Functional Group Transformations

The hydroxyl and ester groups enable further derivatization:

Oxidation

The secondary alcohol can be oxidized to a ketone using CrO3_3 or KMnO4_4 , yielding ethyl 3-(2,6-dimethylphenyl)-3-oxopropanoate. Reaction conditions and outcomes are extrapolated from analogous β-hydroxy esters.

Reduction

The ester group is reducible to a primary alcohol with LiAlH4_4 in anhydrous ether, producing 3-(2,6-dimethylphenyl)-3-hydroxypropanol. This reaction retains the stereochemical integrity of the hydroxyl group.

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition occurs above 150°C, with ester hydrolysis observed under acidic or basic conditions .

  • Stereochemical Integrity : The chiral center at C3 is stable under standard storage conditions but may racemize in strongly acidic environments .

Comparative Reactivity with Structural Analogs

The 2,6-dimethylphenyl group confers steric hindrance, distinguishing its reactivity from other derivatives:

CompoundKey Reactivity DifferenceReference
Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoateHigher electrophilic substitution due to fluorine
Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoateEnhanced leaving-group ability in nucleophilic acyl substitution

Scientific Research Applications

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate belongs to a class of β-hydroxy esters with aromatic substituents. Key structural analogs include:

Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate Substituent: 4-Nitrophenyl (electron-withdrawing nitro group). Molecular Formula: C₁₁H₁₃NO₅ (molar mass: 239.22 g/mol). Synthesis: Prepared via kinetic resolution (KR) with Mosher’s ester derivatization to confirm absolute configuration . Optical Rotation: Not reported in literature; requires chiral derivatization for analysis .

Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate Substituent: 2,6-Dichlorophenyl (electron-withdrawing, sterically bulky). Molecular Formula: C₁₁H₁₂Cl₂O₃ (molar mass: 269.12 g/mol). Synthesis: Synthesized via KR; optical rotation data also unreported, necessitating derivatization for stereochemical assignment .

This compound Substituent: 2,6-Dimethylphenyl (electron-donating, sterically bulky). Molecular Formula: C₁₃H₁₈O₃ (molar mass: 222.27 g/mol). Synthesis: Produced via catalytic enantioselective Reformatsky reaction, offering higher efficiency (95% ee) compared to KR methods .

Physicochemical and Stereochemical Properties

Compound Substituent Molar Mass (g/mol) [α]D²⁰ (c, solvent) ee% Synthesis Method
This compound 2,6-Dimethylphenyl 222.27 −13.5 (0.28, CH₂Cl₂) 95 Catalytic Reformatsky Reaction
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate 4-Nitrophenyl 239.22 Not reported N/A Kinetic Resolution
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Dichlorophenyl 269.12 Not reported N/A Kinetic Resolution
  • Substituent Impact :
    • Electron-withdrawing groups (e.g., nitro, chloro) increase polarity and may enhance hydrogen-bonding interactions, affecting solubility and reactivity.
    • Steric hindrance : 2,6-Disubstituted phenyl groups (methyl or chloro) impede rotational freedom, stabilizing specific conformations and influencing enantioselectivity during synthesis .
    • Optical Activity : Bulky substituents (e.g., 2,6-dimethylphenyl) may reduce rotational mobility, leading to distinct optical properties compared to less hindered analogs .

Biological Activity

Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxy group and a dimethylphenyl substituent, which contributes to its biological activity. The molecular formula is C13H18O3C_{13}H_{18}O_3 with a molecular weight of approximately 222.28 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has exhibited significant antibacterial effects against various gram-positive and gram-negative bacteria. A study reported that compounds with similar structures demonstrated broad-spectrum antibacterial activity, suggesting that this compound may share these properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research indicates that the dimethylphenyl group enhances binding affinity to specific enzymes, potentially modulating their activity. This characteristic positions the compound as a candidate for developing therapeutic agents targeting enzyme-related diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of prolinol-catalyzed enantioselective Reformatsky reactions, which allow for the efficient formation of the desired hydroxypropanoate moiety . The reaction conditions can be optimized to improve yield and selectivity.

Study on Antibacterial Effects

In a notable study examining various derivatives of hydroxypropanoates, this compound was tested against several bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for antibiotic development .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that this compound possesses favorable absorption characteristics when administered in vivo. Studies indicated that the compound is well-absorbed in the gastrointestinal tract and demonstrates moderate bioavailability, making it suitable for oral administration .

Data Summary Table

Property Value
Molecular FormulaC13H18O3C_{13}H_{18}O_3
Molecular Weight222.28 g/mol
Antibacterial ActivityEffective against gram-positive/negative bacteria
Enzyme Inhibition PotentialHigh binding affinity
Synthesis MethodProlinol-catalyzed Reformatsky reaction

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